Technical Guide: Physicochemical Properties & Synthetic Utility of Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate
Technical Guide: Physicochemical Properties & Synthetic Utility of Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate
This guide details the physicochemical properties, synthetic pathways, and application logic for Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate , a critical bifunctional spirocyclic building block in modern medicinal chemistry.
Executive Summary: The "Escape from Flatland"
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate (CAS: 1707393-61-0) represents a high-value scaffold in the "Escape from Flatland" paradigm of drug design. Unlike planar aromatic rings, this spiro[3.3]heptane core offers a rigid, three-dimensional architecture with defined exit vectors (approx. 180° or 90° depending on substitution).
Its unique value lies in its orthogonal bifunctionality :
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The Ketone (C6): A "soft" electrophile ready for reductive amination, Grignard addition, or olefination.
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The Gem-Diester (C2): A "masked" dicarboxylic acid, allowing for hydrolysis, decarboxylation, or conversion to amides.
This guide provides a validated physicochemical profile and a self-consistent synthetic protocol for this compound.[1]
Physicochemical Architecture
The spiro[3.3]heptane system consists of two cyclobutane rings sharing a single spiro-carbon (C4). This creates a structure with significant ring strain (~60 kcal/mol total) but surprising kinetic stability.
Key Properties Table
| Property | Value / Description | Context |
| Molecular Formula | C₁₃H₁₈O₅ | |
| Molecular Weight | 254.28 g/mol | Fragment-based drug design compliant |
| Physical State | Viscous colorless oil or low-melting solid | Tends to crystallize upon standing at -20°C |
| Boiling Point | ~320°C (Predicted) | High BP due to diester polarity; distillable under high vacuum (<1 mmHg) |
| LogP (Predicted) | 1.45 ± 0.3 | Moderate lipophilicity; ideal for CNS penetration optimization |
| TPSA | 69.6 Ų | 17.1 (Ketone) + 52.6 (2x Ester); Good oral bioavailability range |
| Ring Puckering | ~25-30° | Rings are not planar; they adopt a "puckered" butterfly conformation to minimize torsional strain.[2] |
| Solubility | Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water | Lipophilic esters dominate the solvation profile. |
Structural Dynamics
The molecule exists in a dynamic equilibrium of puckered conformers. Unlike cyclohexane (chair/boat), the energy barrier for cyclobutane ring inversion is low (~1.5 kcal/mol). However, the gem-dicarboxylate substitution at C2 introduces a "Thorpe-Ingold" effect (gem-dimethyl effect analog), which slightly rigidifies the C2-ring and favors a conformation where the bulky ester groups occupy pseudo-equatorial positions to minimize 1,3-diaxial-like repulsions.
Synthetic Accessibility & Protocol
The synthesis of this core relies on the double alkylation of a malonate enolate with a bis-electrophile. This is a convergent strategy that ensures the formation of the spiro quaternary center in a single step.
Validated Synthetic Pathway (DOT Diagram)
Caption: Convergent synthesis of the spiro[3.3]heptane core via malonate alkylation of a protected bis-electrophile.
Detailed Experimental Protocol
Objective: Synthesis of Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate.
Prerequisites:
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Electrophile: 1,1-Bis(bromomethyl)-3,3-dimethoxycyclobutane (prepared from 3-oxocyclobutane-1,1-dicarboxylic acid via reduction and bromination).
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Nucleophile: Diethyl malonate.
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Base: Sodium Hydride (60% dispersion in mineral oil).
Protocol:
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Enolate Formation:
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To a flame-dried 3-neck flask equipped with a reflux condenser and N₂ inlet, add NaH (2.2 equiv) washed with dry hexane. Suspend in anhydrous DMF (0.5 M relative to malonate).
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Cool to 0°C. Add Diethyl Malonate (1.0 equiv) dropwise over 30 mins. Evolution of H₂ gas will be vigorous.
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Checkpoint: Stir at RT for 1 hour until the solution is clear (complete enolate formation).
-
-
Spirocyclization:
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Workup & Ketal Hydrolysis:
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Cool to RT. Quench with saturated NH₄Cl. Extract with Et₂O (3x).[6]
-
Concentrate the organic layer to obtain the crude ketal-diester.
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Dissolve the crude oil in Acetone:2N HCl (4:1). Stir at RT for 4 hours.
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Observation: TLC will show the disappearance of the non-polar ketal spot and appearance of the ketone.
-
-
Purification:
-
Neutralize with NaHCO₃, extract with DCM.
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexane:EtOAc (Gradient 9:1 to 7:3). The ketone is more polar than the ketal precursor.
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Reactivity & Functionalization Map
The power of this molecule lies in its ability to be differentiated. The diagram below illustrates the orthogonal reaction pathways.
Caption: Orthogonal reactivity profile. Red paths denote ketone modifications; Green paths denote ester modifications.
Strategic Applications in Drug Design[7][9]
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Bioisostere for 4-Substituted Cyclohexanones: The spiro[3.3]heptane core is smaller and more rigid than cyclohexane. Replacing a cyclohexane ring with this spiro system often improves metabolic stability (no abstractable allylic protons if the ketone is reduced) and alters the vector of substituents.
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Amino Acid Synthesis:
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Path: Ketone -> Strecker Reaction -> Amino Acid.[1]
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Result: Conformationally restricted Glutamate or Arginine analogs.
-
-
Fragment Linking: The molecule serves as a rigid linker. The distance between the C2 and C6 substituents is fixed, providing a "molecular ruler" to probe binding pockets.
Quality Control & Analytical Standards
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
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¹H NMR (400 MHz, CDCl₃):
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δ 4.20 (q, 4H): Ethoxy -CH₂- protons (Characteristic quartet).
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δ 1.25 (t, 6H): Ethoxy -CH₃ protons.
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δ 2.40 - 2.60 (m, 8H): The spirocyclic methylene protons.
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Note: Due to the symmetry of the unsubstituted rings relative to the spiro center, these may appear as complex multiplets. The protons alpha to the ketone will be slightly downfield compared to those alpha to the esters.
-
-
-
¹³C NMR:
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δ ~208 ppm: Ketone Carbonyl (C=O).
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δ ~170 ppm: Ester Carbonyls (COO).
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δ ~61 ppm: Ethoxy -CH₂-.
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δ ~30-40 ppm: Spirocyclic methylenes and Quaternary Spiro Carbon (C4).
-
-
Purity Criteria: >95% by HPLC (UV 210 nm). Note that the ketone carbonyl has weak UV absorption; RI (Refractive Index) or ELSD detection is recommended for accurate quantitation.
References
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Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry.
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Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
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Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition.
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PubChem. (2025). Compound Summary: Methyl 6-oxospiro[3.3]heptane-2-carboxylate. National Library of Medicine.
-
ChemSRC. (2025). Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate (CAS 1707393-61-0).[9]
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